molecular formula C25H24ClN3O2S B214811 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide

Cat. No. B214811
M. Wt: 466 g/mol
InChI Key: PNWLWZBNCRXRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide, also known as BCT-197, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCT-197 is a small molecule inhibitor that selectively targets the oncogenic transcription factor STAT3, which plays a crucial role in the development and progression of various types of cancer.

Mechanism of Action

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide selectively targets the oncogenic transcription factor STAT3, which is overexpressed in many types of cancer. STAT3 plays a crucial role in promoting cancer cell survival, proliferation, and metastasis. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has also been shown to inhibit the expression of various genes involved in cancer cell survival, proliferation, and metastasis. In addition, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to cancer cells, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide is its selectivity for STAT3, which reduces the risk of off-target effects and toxicity. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has also shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment. However, one of the limitations of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Further studies are needed to optimize the formulation and delivery of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide for clinical use.

Future Directions

There are several future directions for the research and development of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide. One potential direction is to investigate the efficacy of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore the potential of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide in the treatment of other diseases that involve STAT3 signaling, such as autoimmune disorders and inflammatory diseases. Further studies are also needed to optimize the formulation and delivery of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide for clinical use, and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide involves the reaction of 4-chlorobenzenethiol with 2-(4-benzoyl-1-piperazinyl)aniline in the presence of a catalyst such as palladium acetate. The resulting product is then treated with acetic anhydride to form the final compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

Product Name

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide

Molecular Formula

C25H24ClN3O2S

Molecular Weight

466 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C25H24ClN3O2S/c26-20-10-12-21(13-11-20)32-18-24(30)27-22-8-4-5-9-23(22)28-14-16-29(17-15-28)25(31)19-6-2-1-3-7-19/h1-13H,14-18H2,(H,27,30)

InChI Key

PNWLWZBNCRXRID-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.